molecular formula C17H17FN2O4S B6127881 N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

Katalognummer B6127881
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: NTEMDWWVNGSFEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide, commonly known as AFMS, is a chemical compound that has gained significant attention in the field of scientific research. AFMS is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the regulation of endocannabinoid signaling.

Wirkmechanismus

N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide is an enzyme that breaks down endocannabinoids, which are lipid signaling molecules that regulate a variety of physiological processes, including pain, inflammation, and mood. AFMS works by inhibiting N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide, which leads to increased levels of endocannabinoids, particularly anandamide and 2-arachidonoylglycerol (2-AG). The elevated levels of endocannabinoids result in reduced pain and inflammation and increased feelings of relaxation and well-being.
Biochemical and Physiological Effects:
AFMS has been shown to have several biochemical and physiological effects, including increased levels of endocannabinoids, reduced pain and inflammation, and anxiolytic effects. AFMS has also been shown to improve cognitive function and memory in preclinical models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

AFMS has several advantages for lab experiments, including its selectivity for N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide, its potency, and its ability to penetrate the blood-brain barrier. However, AFMS also has some limitations, including its relatively short half-life and the potential for off-target effects.

Zukünftige Richtungen

There are several future directions for research on AFMS, including its potential therapeutic applications in various diseases, such as pain, inflammation, anxiety, and Alzheimer's disease. Additionally, further studies are needed to explore the long-term effects of AFMS and its potential for drug development. Finally, the development of more potent and selective N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide inhibitors, including AFMS, may lead to the discovery of new therapeutic targets for the treatment of various diseases.

Synthesemethoden

The synthesis of AFMS involves a multi-step process that begins with the reaction of 4-fluorobenzenesulfonyl chloride with N-methylglycine to produce N-methyl-N-(4-fluorobenzenesulfonyl)glycine. This intermediate is then reacted with 3-acetylaminophenylboronic acid in the presence of a palladium catalyst to yield AFMS. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

AFMS has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and anxiety. The inhibition of N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide by AFMS leads to increased levels of endocannabinoids, which are natural compounds that modulate pain and inflammation. AFMS has been shown to reduce pain and inflammation in preclinical models of arthritis and neuropathic pain. Additionally, AFMS has demonstrated anxiolytic effects in animal models of anxiety.

Eigenschaften

IUPAC Name

N-(3-acetylphenyl)-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-12(21)13-4-3-5-15(10-13)19-17(22)11-20(2)25(23,24)16-8-6-14(18)7-9-16/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEMDWWVNGSFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.